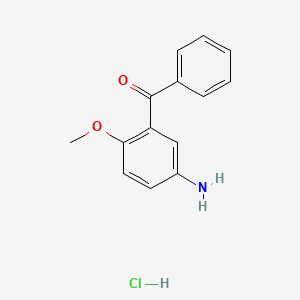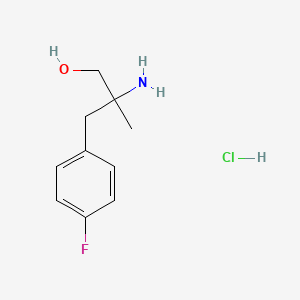![molecular formula C12H16ClN3O3S B1383791 (4aR,7aS)-1-(ピリジン-2-イルカルボニル)オクタヒドロチエノ[3,4-b]ピラジン 6,6-ジオキシド塩酸塩 CAS No. 2173052-50-9](/img/structure/B1383791.png)
(4aR,7aS)-1-(ピリジン-2-イルカルボニル)オクタヒドロチエノ[3,4-b]ピラジン 6,6-ジオキシド塩酸塩
説明
(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O3S and its molecular weight is 317.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
非対称尿素の合成
この化合物は、2-ピリジルユニットを有する非対称尿素の金属およびカラムフリー合成に使用されます。 このプロセスには、広範囲のアリールアミンおよびアルキルアミンを用いたワンポットアンモニア分解が含まれ、ほぼ定量的変換が実現します 。この合成は、新しい治療薬の開発において重要なASK1阻害剤の潜在的な候補を産出するため、重要です。
抗がん剤開発
この化合物の誘導体は、MDA-MB-231、HeLa、MCF-7、HepG2、CNE2、HCT116など、複数の腫瘍細胞株に対して抗がん活性を示すことが確認されています 。これらの知見は、新しい抗がん剤の発見とその構造活性相関の理解に重要です。
高性能OLED材料
この化合物に関連するコア構造は、高性能OLED用のフルカラー蛍光材料に使用するように設計されています 。これらの材料は、高フォトルミネッセンス量子効率を示し、青から赤までの可視領域全体にわたっています。これは、費用対効果の高いマルチカラーディスプレイアプリケーションに不可欠です。
計算化学研究
この化合物の合成と反応機構は、理論的DFT計算研究によって調べられました 。これらの研究は、反応経路と尿素の生成を理解するのに役立ち、関連化合物のより効率的な合成経路を設計するために適用できます。
がん治療のためのチューブリン標的
この化合物のアナログは、コルヒチン部位に結合することにより、微小管の重合を阻害することが示されており、がん細胞の細胞遊走阻害、細胞周期停止、およびアポトーシスにつながります 。この用途は、チューブリン動態を標的とした新しいがん治療薬の開発に不可欠です。
分子ドッキングとダイナミクス
この化合物は、チューブリンなどの生物学的標的との結合相互作用についての洞察を得るための分子ドッキングおよびダイナミクス研究の基礎となります 。これらの研究は、改善された効力と選択性を備えた新薬の合理的設計に不可欠です。
蛍光コア設計
これは、フルカラー発光材料のための新しいテーラーメイド蛍光コアの設計に使用されます。これは、イメージングおよびセンシングアプリケーション用の高度な材料の開発における重要なコンポーネントです .
有機合成における機構的研究
この化合物は、従来の速度論的モデルに挑戦する機構的研究に関与しており、尿素合成中の双性イオン中間体とオルト-ピリジニルイソシアネートの形成についての深い理解を提供します 。この知識は、新しい有機合成方法論に取り組んでいる化学者にとって価値があります。
特性
IUPAC Name |
[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-pyridin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S.ClH/c16-12(9-3-1-2-4-13-9)15-6-5-14-10-7-19(17,18)8-11(10)15;/h1-4,10-11,14H,5-8H2;1H/t10-,11+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDUCUZPSJLQO-VZXYPILPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)C(=O)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)C(=O)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




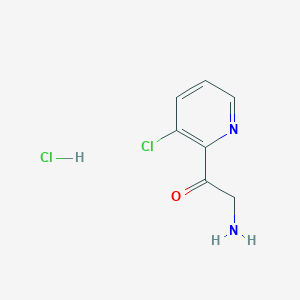

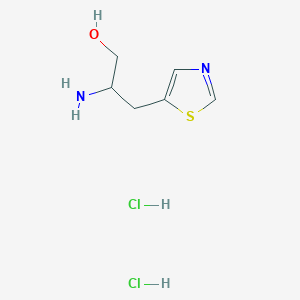
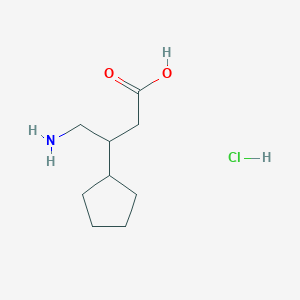

![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)


![1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B1383721.png)
